molecular formula C20H14N4NaO12S4 B070571 Bisdisulizole disodium CAS No. 180898-37-7

Bisdisulizole disodium

Cat. No.: B070571
CAS No.: 180898-37-7
M. Wt: 653.6 g/mol
InChI Key: YCWCJGXHELVZPI-UHFFFAOYSA-N
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Mechanism of Action

As a sunscreen agent, Bisdisulizole disodium works by absorbing UVA rays, thus protecting the skin from harmful ultraviolet radiation .

Safety and Hazards

According to its Safety Data Sheets, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling Bisdisulizole disodium . Use of personal protective equipment and chemical impermeable gloves is advised .

Biochemical Analysis

Biochemical Properties

It is known that Bisdisulizole disodium is a water-soluble compound , which suggests that it may interact with various enzymes, proteins, and other biomolecules in an aqueous environment

Cellular Effects

As a component of sunscreen products, this compound is designed to absorb UVA rays , which may influence cell function by protecting cells from UVA-induced damage

Molecular Mechanism

The molecular mechanism of action of this compound is not well defined. It is known to absorb UVA rays

Properties

{ "Design of the Synthesis Pathway": "Bisdisulizole disodium can be synthesized by a two-step process involving the reaction of 2,4-diamino-6-phenyl-1,3,5-triazine with sodium sulfite followed by reaction with sodium bisulfite.", "Starting Materials": ["2,4-diamino-6-phenyl-1,3,5-triazine", "sodium sulfite", "sodium bisulfite"], "Reaction": [ "Step 1: 2,4-diamino-6-phenyl-1,3,5-triazine is dissolved in water and sodium sulfite is added to the solution. The mixture is stirred at room temperature for several hours.", "Step 2: Sodium bisulfite is added to the mixture obtained in step 1 and the resulting solution is stirred at room temperature for several hours. The pH of the solution is adjusted to 7-8 using sodium hydroxide solution.", "Step 3: The solution is filtered and the resulting solid is washed with water and dried under vacuum. The product obtained is Bisdisulizole disodium." ] }

CAS No.

180898-37-7

Molecular Formula

C20H14N4NaO12S4

Molecular Weight

653.6 g/mol

IUPAC Name

disodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonate

InChI

InChI=1S/C20H14N4O12S4.Na/c25-37(26,27)11-5-13-17(15(7-11)39(31,32)33)23-19(21-13)9-1-2-10(4-3-9)20-22-14-6-12(38(28,29)30)8-16(18(14)24-20)40(34,35)36;/h1-8H,(H,21,23)(H,22,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);

InChI Key

YCWCJGXHELVZPI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3S(=O)(=O)[O-])S(=O)(=O)O)C4=NC5=C(N4)C=C(C=C5S(=O)(=O)[O-])S(=O)(=O)O.[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3S(=O)(=O)O)S(=O)(=O)O)C4=NC5=C(N4)C=C(C=C5S(=O)(=O)O)S(=O)(=O)O.[Na]

Related CAS

192776-90-2

Synonyms

disodium phenyl dibenzimidazole tetrasulfonate
PDBT cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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